ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan ring: This step involves the formation of the furan ring, which can be done through a condensation reaction.
Attachment of the benzoyl group: The benzoyl group is introduced through an acylation reaction using 4-tert-butylbenzoyl chloride.
Final esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups, such as carbonyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but lacks the furan ring.
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the furan ring.
Uniqueness
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and substitution patterns. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential biological applications. Its structural complexity and the presence of diverse functional groups suggest a range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H25NO5S |
Molecular Weight | 439.5 g/mol |
IUPAC Name | ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-(2,4-dichlorophenyl)furan-2-yl)methylidene]-4-oxothiophene-3-carboxylate |
InChI Key | VENHKXANGCOQRA-AQTBWJFISA-N |
These properties indicate a complex molecule that may interact with various biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to inhibit a range of bacterial organisms, including Staphylococcus aureus and Streptococcus pneumoniae, with minimal inhibitory concentrations (MICs) as low as 0.015 µg/ml . This suggests that the compound could possess similar properties.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Compounds containing thiophene rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds found that they could effectively target cancer cells by interfering with specific signaling pathways involved in tumor growth .
The proposed mechanism of action for compounds like this compound includes:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of thiophene-based compounds against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiophene derivatives in various cancer cell lines. The study demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
Properties
Molecular Formula |
C29H25Cl2NO5S |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C29H25Cl2NO5S/c1-5-36-28(35)24-25(33)23(15-19-11-13-22(37-19)20-12-10-18(30)14-21(20)31)38-27(24)32-26(34)16-6-8-17(9-7-16)29(2,3)4/h6-15,33H,5H2,1-4H3/b23-15-,32-27? |
InChI Key |
AMXQUXNONZBTGA-UPGXFCGVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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